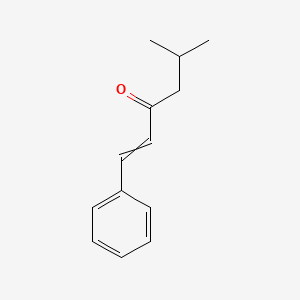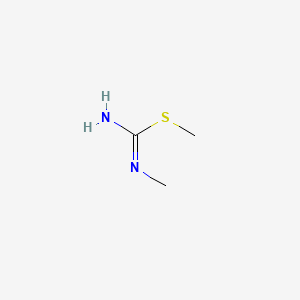
N-methyl(methylsulfanyl)methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl(methylsulfanyl)methanimidamide: is a chemical compound known for its potent biological activities. It is often used in scientific research due to its ability to inhibit inducible nitric oxide synthase (iNOS), making it valuable in studies related to inflammation and immune responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl(methylsulfanyl)methanimidamide typically involves the reaction of thiourea with methyl sulfate. In a typical procedure, finely divided thiourea is mixed with water, followed by the addition of methyl sulfate. The reaction mixture is then refluxed, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-methyl(methylsulfanyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler thiourea derivatives.
Substitution: Various substituted thiourea compounds.
科学的研究の応用
Chemistry: N-methyl(methylsulfanyl)methanimidamide is used as a guanidylating agent in organic synthesis, facilitating the formation of guanidine derivatives .
Biology: In biological research, it is employed to study the inhibition of iNOS, which plays a crucial role in inflammatory processes .
Medicine: The compound’s ability to inhibit iNOS makes it a potential candidate for developing anti-inflammatory drugs .
Industry: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of pharmaceuticals .
作用機序
N-methyl(methylsulfanyl)methanimidamide exerts its effects primarily by inhibiting iNOS. This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. By inhibiting iNOS, this compound reduces the production of NO, thereby modulating inflammatory responses .
類似化合物との比較
- S-methylisothiourea sulfate
- 2-Methyl-2-thiopseudourea hemisulfate salt
- S-Methylthiuronium sulfate
Uniqueness: N-methyl(methylsulfanyl)methanimidamide is unique due to its dual methyl groups, which enhance its inhibitory activity against iNOS compared to other similar compounds. This makes it particularly valuable in research focused on inflammation and immune responses .
特性
CAS番号 |
44387-05-5 |
|---|---|
分子式 |
C3H8N2S |
分子量 |
104.18 g/mol |
IUPAC名 |
methyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C3H8N2S/c1-5-3(4)6-2/h1-2H3,(H2,4,5) |
InChIキー |
MVEAMNWCFZZFCL-UHFFFAOYSA-N |
正規SMILES |
CN=C(N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


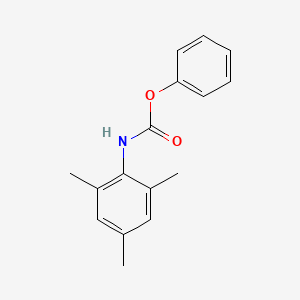
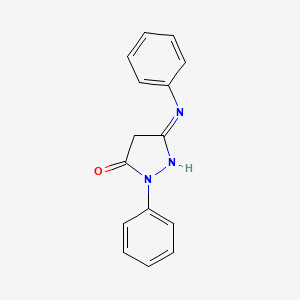
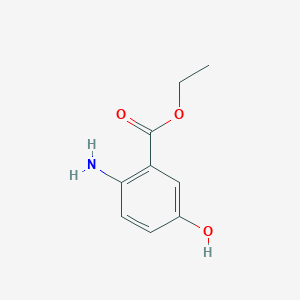
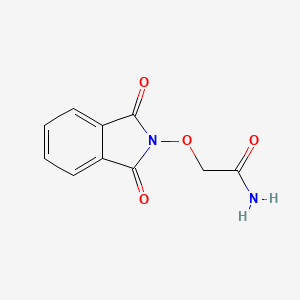
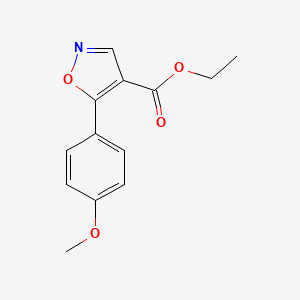
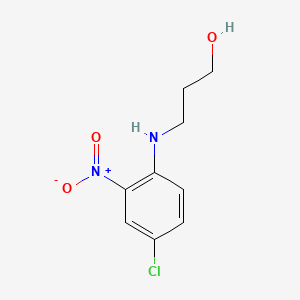
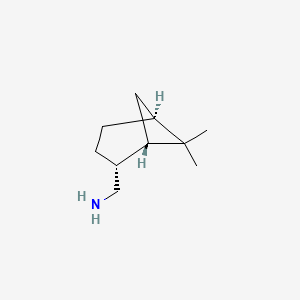
![ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B8811068.png)
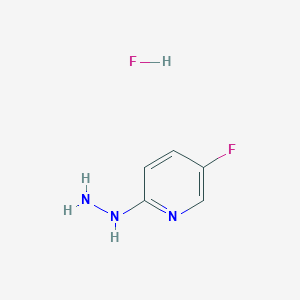
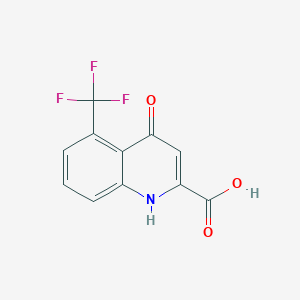
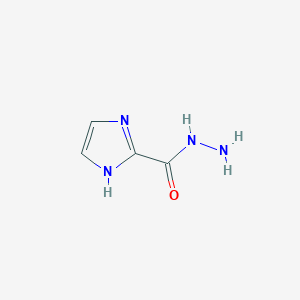
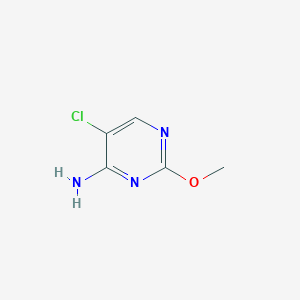
![3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B8811113.png)
